molecular formula C16H18FN3O2 B2459346 1-{[(5-Fluoropyrimidin-2-yl)amino]methyl}-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 2380070-59-5

1-{[(5-Fluoropyrimidin-2-yl)amino]methyl}-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B2459346
CAS No.: 2380070-59-5
M. Wt: 303.337
InChI Key: GXJYMEYKZIEEHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(5-Fluoropyrimidin-2-yl)amino]methyl}-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluoropyrimidine moiety, which is known for its significance in medicinal chemistry, particularly in the development of antiviral and anticancer agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(5-Fluoropyrimidin-2-yl)amino]methyl}-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol typically involves multi-step organic reactions. One common approach is the coupling of a fluoropyrimidine derivative with a naphthalenol derivative under specific conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling process. Additionally, protecting groups may be employed to ensure the selective reaction of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be utilized to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{[(5-Fluoropyrimidin-2-yl)amino]methyl}-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1-{[(5-Fluoropyrimidin-2-yl)amino]methyl}-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Medicine: The compound’s fluoropyrimidine moiety makes it a candidate for antiviral and anticancer drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{[(5-Fluoropyrimidin-2-yl)amino]methyl}-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with molecular targets such as enzymes or receptors. The fluoropyrimidine moiety can inhibit the activity of specific enzymes involved in DNA synthesis, leading to the disruption of cellular processes. Additionally, the compound may interact with signaling pathways, modulating cellular responses and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[(5-Fluoropyrimidin-2-yl)amino]methyl}-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific combination of a fluoropyrimidine moiety with a naphthalenol structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[[(5-fluoropyrimidin-2-yl)amino]methyl]-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2/c1-22-13-4-5-14-11(7-13)3-2-6-16(14,21)10-20-15-18-8-12(17)9-19-15/h4-5,7-9,21H,2-3,6,10H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJYMEYKZIEEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC3=NC=C(C=N3)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.